molecular formula C19H20N2O3 B3258663 (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide CAS No. 307539-59-9

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B3258663
CAS No.: 307539-59-9
M. Wt: 324.4 g/mol
InChI Key: WATZFIISDKWNKL-ZHACJKMWSA-N
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Description

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Coupling reaction: The nitrophenyl intermediate is then coupled with a prop-2-enamide derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw material selection: High-purity starting materials are chosen to minimize impurities.

    Reaction optimization: Parameters such as temperature, pressure, and reaction time are carefully controlled.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-difluorobenzoate: A fluorinated aromatic ester with similar structural features.

    2,4-Difluorobenzoic acid: Another fluorinated compound with comparable reactivity.

Uniqueness

(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl and prop-2-enamide moieties make it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(2)17-9-4-6-14(3)19(17)20-18(22)11-10-15-7-5-8-16(12-15)21(23)24/h4-13H,1-3H3,(H,20,22)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATZFIISDKWNKL-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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